molecular formula C23H20N2O4 B2866771 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide CAS No. 922083-78-1

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B2866771
CAS No.: 922083-78-1
M. Wt: 388.423
InChI Key: VUZBCSKDROEJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of multiple functional groups, including a methyl group, an oxo group, and a phenoxyacetamide moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxo group: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can be employed.

    Attachment of the phenoxyacetamide moiety: This step may involve nucleophilic substitution reactions using phenoxyacetic acid derivatives and suitable coupling agents.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s reactivity.

    Hydrolysis: The amide bond in the phenoxyacetamide moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: It may find applications in the development of novel materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and inhibiting enzymatic activity.

    Receptor binding: It could interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound may intercalate into nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide can be compared to other compounds with similar structures, such as:

    Dibenzo[b,f][1,4]oxazepine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Phenoxyacetamide derivatives: These compounds have a phenoxyacetamide moiety but may have different core structures.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-4-3-5-17(10-14)28-13-22(26)24-16-7-9-20-18(12-16)23(27)25-19-11-15(2)6-8-21(19)29-20/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBCSKDROEJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.